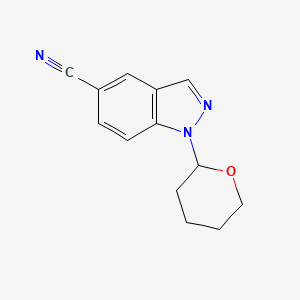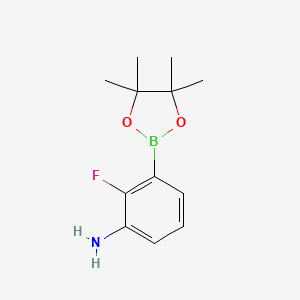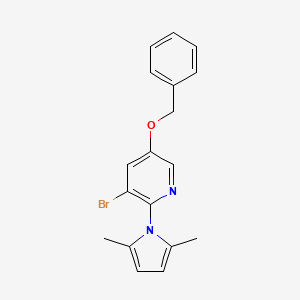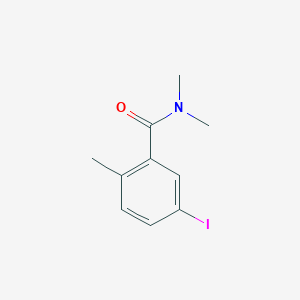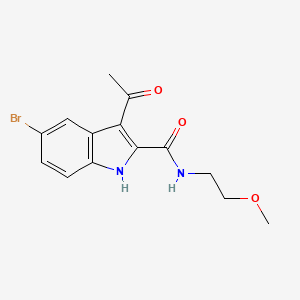
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Vue d'ensemble
Description
“1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C17H23NO4 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 305.37 g/mol .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
- Development of New Materials : Compounds like benzylpiperazine have been studied for their potential in creating new materials, including polymers and scintillators. For example, research on plastic scintillators based on polymethyl methacrylate discusses the scintillation properties of such materials, which could be relevant to the application of structurally similar compounds in developing new materials with specific optical or physical properties (Salimgareeva & Kolesov, 2005).
Pharmacology and Biomedical Research
- Drug Development : The synthesis and study of compounds like benzodiazepines and their derivatives have been a significant area of research due to their broad range of biological activities, including anticonvulsant, anti-anxiety, and hypnotic effects. This suggests the potential for structurally related compounds to be explored for similar pharmacological properties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Science
- Assessment of Environmental Contaminants : Research into the occurrence, fate, and behavior of chemical compounds in the environment, such as parabens and phthalates, reflects a broader interest in understanding how synthetic compounds interact with ecosystems. This area of study may include investigating the degradation, bioaccumulation, and potential toxic effects of various chemical compounds, including those structurally related to "1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate" (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Anti-inflammatory Research
- Exploration of Antioxidant Properties : The study of chromones and their derivatives for their radical scavenging and antioxidant potential indicates a research direction that could be relevant to similar compounds. Understanding how these compounds interact with biological systems to neutralize reactive oxygen species and prevent cell damage could have implications for developing therapeutic agents (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWSFILDKQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704877 | |
| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
CAS RN |
664364-60-7 | |
| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

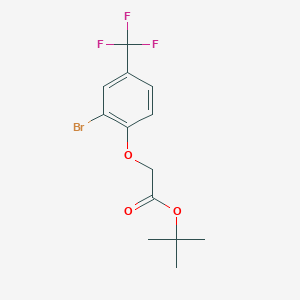
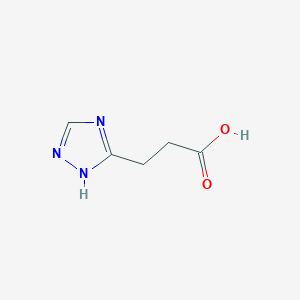
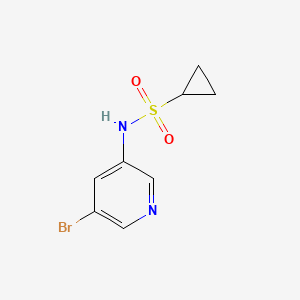
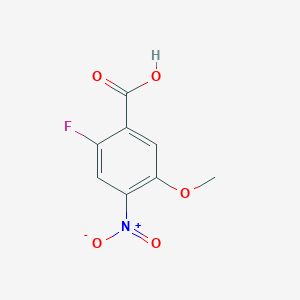
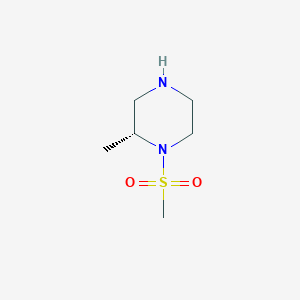
![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)
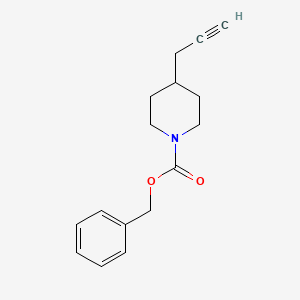
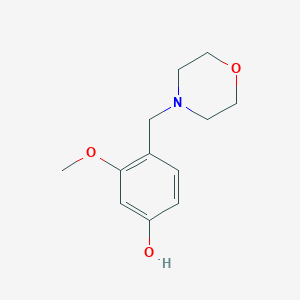
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
